molecular formula C6H10N2O B1603849 4-Methylmorpholine-3-carbonitrile CAS No. 850656-00-7

4-Methylmorpholine-3-carbonitrile

Cat. No. B1603849
M. Wt: 126.16 g/mol
InChI Key: ITRVJNHLHZOHCO-UHFFFAOYSA-N
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Description

4-Methylmorpholine-3-carbonitrile is a chemical compound used in the synthesis of substituted heterocyclic compounds .


Synthesis Analysis

The synthesis of 4-Methylmorpholine-3-carbonitrile involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .


Molecular Structure Analysis

The molecular weight of 4-Methylmorpholine-3-carbonitrile is 126.16 . The IUPAC name is 4-methyl-3-morpholinecarbonitrile and the InChI code is 1S/C6H10N2O/c1-8-2-3-9-5-6 (8)4-7/h6H,2-3,5H2,1H3 .


Chemical Reactions Analysis

The reaction mechanism of 4-Methylmorpholine-3-carbonitrile in the presence of catalysts differs significantly from the catalyst-free case and includes seven steps . The catalyst-free system was investigated along with the catalytic process, the geometries were optimized, and the corresponding thermodynamic properties were calculated .


Physical And Chemical Properties Analysis

4-Methylmorpholine-3-carbonitrile is a liquid at room temperature .

Scientific Research Applications

  • Scientific Field: Computational Chemistry

    • Application Summary : A computational study was carried out to understand the effect of morpholine and 4-methylmorpholine on urethane formation . The study aimed to understand the catalytic process of urethane synthesis, which can be applied in polyurethane catalyst design and development .
    • Methods of Application : The study involved investigating the reaction mechanism of phenyl isocyanate and butan-1-ol, both without and in the presence of morpholine and 4-methylmorpholine catalysts . The reaction mechanism in the presence of catalysts differs significantly from the catalyst-free case and includes seven steps .
    • Results or Outcomes : The results showed that morpholine is less effective catalyst compared to 4-methylmorpholine . This difference can be associated with the difference in their Proton Affinity (PA) values .
  • Scientific Field: Organic Synthesis

    • Application Summary : 4-Methylmorpholine-3-carbonitrile might be used in the oxidation of 4-amino-2-methyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile with selenium(IV) oxide .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The oxidation provided 4-amino-2-formyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile in 76% yield .
  • Scientific Field: Computational Chemistry

    • Application Summary : A computational study was carried out to understand the effect of morpholine and 4-methylmorpholine on urethane formation . The study aimed to understand the catalytic process of urethane synthesis, which can be applied in polyurethane catalyst design and development .
    • Methods of Application : The study involved investigating the reaction mechanism of phenyl isocyanate and butan-1-ol, both without and in the presence of morpholine and 4-methylmorpholine catalysts . The reaction mechanism in the presence of catalysts differs significantly from the catalyst-free case and includes seven steps .
    • Results or Outcomes : The results showed that morpholine is less effective catalyst compared to 4-methylmorpholine . This difference can be associated with the difference in their Proton Affinity (PA) values .
  • Scientific Field: Organic Synthesis

    • Application Summary : 4-Methylmorpholine-3-carbonitrile might be used in the oxidation of 4-amino-2-methyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile with selenium(IV) oxide .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The oxidation provided 4-amino-2-formyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile in 76% yield .

Safety And Hazards

The safety information for 4-Methylmorpholine-3-carbonitrile includes several hazard statements such as H300, H310, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future research and development of 4-Methylmorpholine-3-carbonitrile could involve developments in multivariable MOFs . The current results prove the important role of amine catalysts in urethane synthesis which can be applied in polyurethane catalyst design and development .

properties

IUPAC Name

4-methylmorpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRVJNHLHZOHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609248
Record name 4-Methylmorpholine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylmorpholine-3-carbonitrile

CAS RN

850656-00-7
Record name 4-Methylmorpholine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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